N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic small molecule characterized by a benzothiazole core substituted with a fluorine atom at the 6-position, a pyridinylmethyl group, and a 4-(pyrrolidine-1-sulfonyl)benzamide moiety.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3S2/c25-19-5-8-21-22(15-19)33-24(27-21)29(16-17-9-11-26-12-10-17)23(30)18-3-6-20(7-4-18)34(31,32)28-13-1-2-14-28/h3-12,15H,1-2,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIBDOZPJGUMRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=NC=C3)C4=NC5=C(S4)C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
The compound can be described by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H20F3N3O2S |
| Molecular Weight | 433.45 g/mol |
| LogP | 4.7353 |
| Polar Surface Area | 34.835 Ų |
| Hydrogen Bond Acceptors | 4 |
The compound's biological activity is primarily attributed to its interaction with specific receptors and enzymes involved in various physiological pathways. Preliminary studies suggest that it may function as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a study demonstrated that derivatives of benzothiazole showed potent inhibition of COX-II with IC50 values ranging from 0.52 to 22.25 μM . This suggests that our compound may also possess similar inhibitory effects on COX enzymes, contributing to its anti-inflammatory potential.
Antitumor Activity
In vitro studies have shown that benzothiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds containing thiazolidine rings were evaluated for their antitumor activity and demonstrated significant reductions in cell viability in glioblastoma models . While specific data on our compound's antitumor efficacy is limited, its structural similarities suggest potential for similar activity.
Antimicrobial Properties
The compound's benzothiazole core has been associated with antimicrobial activity. A comprehensive review highlighted that derivatives of benzothiazole showed effectiveness against both Gram-positive and Gram-negative bacteria . Future studies should focus on assessing the antimicrobial spectrum of this compound.
Case Studies
- Cyclooxygenase Inhibition : A recent study evaluated the COX inhibitory properties of a series of benzothiazole derivatives, showing promising results where certain compounds exhibited higher selectivity towards COX-II compared to standard drugs like Celecoxib .
- Antitumor Efficacy : In a study focusing on thiazolidine derivatives, several compounds demonstrated significant cytotoxicity against glioblastoma cells, indicating that modifications to the benzothiazole structure could enhance antitumor activity .
Scientific Research Applications
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular potential of benzothiazole derivatives, including this compound. A review focused on the synthesis and evaluation of new benzothiazole-based anti-tubercular agents reported that derivatives with similar structures exhibited significant activity against Mycobacterium tuberculosis (Mtb) .
The mechanism of action involves targeting specific proteins related to bacterial metabolism, enhancing binding affinity and efficacy against resistant strains of tuberculosis. For instance, compounds with structural similarities to N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide showed promising results in inhibiting the DprE1 enzyme, crucial for mycobacterial cell wall synthesis .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the efficacy of benzothiazole derivatives. Research indicates that modifications on the benzothiazole core and the pyridine moiety significantly influence biological activity. For example, substituents at specific positions on the benzothiazole ring can enhance binding interactions with target proteins .
A detailed SAR study revealed that certain structural modifications led to improved potency against Mtb, with some derivatives achieving low micromolar IC50 values . This suggests that fine-tuning the chemical structure can lead to more effective anti-tubercular agents.
Potential as a Drug Candidate
The pharmacological profile of this compound indicates its potential as a lead compound for further development in drug discovery programs targeting infectious diseases, particularly tuberculosis .
Case Study: Synthesis and Evaluation
A recent experimental study synthesized several benzothiazole derivatives and evaluated their anti-tubercular activity against Mtb H37Rv strain. The synthesized compounds were tested for minimum inhibitory concentration (MIC) values, showing that specific derivatives had MIC values as low as 0.08 µg/mL, indicating strong antibacterial activity .
Additionally, molecular docking studies provided insights into binding affinities and interactions at the active site of DprE1, which were crucial for understanding how these compounds exert their effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a synthesis of hypothetical comparisons based on general trends observed in related molecules.
Structural Analogues
Key Observations :
- Benzothiazole vs. Chromenone Cores: The benzothiazole group in the target compound may enhance metabolic stability compared to chromenone-based analogs like Example 53, which are prone to oxidative degradation .
- Sulfonamide Functionality: The pyrrolidine sulfonyl group in the target compound could improve solubility and target binding compared to non-sulfonamide analogs (e.g., nilotinib), as sulfonamides often engage in hydrogen bonding with enzyme active sites.
- Fluorine Substitution : The 6-fluoro substituent on the benzothiazole ring may reduce off-target interactions by sterically blocking metabolic pathways, a strategy validated in fluorinated kinase inhibitors like crizotinib.
Pharmacokinetic and Toxicity Comparisons
No experimental data are available for the target compound. However, based on structural analogs:
- Bioavailability : Sulfonamide-containing compounds (e.g., celecoxib) typically exhibit moderate oral bioavailability (50–70%), whereas benzothiazole derivatives (e.g., dasatinib) show higher variability (20–80%) due to efflux transporter interactions.
- Toxicity : Fluorinated benzothiazoles are associated with lower hepatotoxicity risks compared to chlorinated analogs but may still require optimization to mitigate QT prolongation risks.
Limitations of Current Evidence
Thus, direct comparisons with the target compound remain speculative. Experimental studies are necessary to validate its binding affinity, selectivity, and pharmacokinetic profile.
Recommendations for Further Research
Synthetic Optimization : Explore substitutions at the benzothiazole 2-position or pyridine ring to enhance potency.
Target Identification : Screen against kinase panels (e.g., EGFR, VEGFR) to identify primary targets.
ADMET Profiling : Conduct in vitro assays for CYP inhibition, plasma stability, and cytotoxicity.
Conclusion While N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide shares structural motifs with bioactive molecules, its pharmacological profile remains uncharacterized. Researchers should prioritize target-specific assays and comparative molecular dynamics simulations to elucidate its mechanism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
